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molecular formula C12H24N2O3 B2360562 tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate CAS No. 903587-87-1

tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate

Cat. No. B2360562
M. Wt: 244.335
InChI Key: HCRMFOSFQXTRGI-UHFFFAOYSA-N
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Patent
US07511035B2

Procedure details

A solution of 1,1-dimethylethyl {2-[4-hydroxy-1-(phenylmethyl)-4-piperidinyl]ethyl}carbamate (3.2 g, 9.5 mmol) and Pd(OH)2 (1.92 g, 60 wt %) in EtOH (50 mL) was hydrogenated using a Parr Shaker under 50 psi. After 12 h, the solution was filtered through Celite® and concentrated yielding the title compound (2.33 g, quant.) as a yellow oil: LCMS (ES) m/e 245 (M+H)+.
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.92 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([CH2:15][CH2:16][NH:17][C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21])[CH2:7][CH2:6][N:5](CC2C=CC=CC=2)[CH2:4][CH2:3]1>CCO.[OH-].[OH-].[Pd+2]>[OH:1][C:2]1([CH2:15][CH2:16][NH:17][C:18](=[O:24])[O:19][C:20]([CH3:22])([CH3:21])[CH3:23])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
OC1(CCN(CC1)CC1=CC=CC=C1)CCNC(OC(C)(C)C)=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
1.92 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC1(CCNCC1)CCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.33 g
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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